2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) Heterocycles as Privileged Chemical Scaffolds
Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous other natural products. This ubiquity in nature has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.com Compounds bearing this core structure are known to interact readily with various biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic applications. nih.gov
The interest in pyrimidine derivatives extends across various fields, demonstrating their versatility. They are foundational to the development of anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. mdpi.comrsc.org
The systematic study of pyrimidines dates back to the late 19th century. A pivotal moment in its history was the synthesis of barbituric acid from urea (B33335) and malonic acid by Grimaux in 1879. This was followed by the work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines in 1884 and proposed the name "pyrimidin" in 1885. The parent, unsubstituted pyrimidine ring was later prepared in 1900 by Gabriel and Colman.
Since these early discoveries, the field of organic synthesis has seen a continuous evolution of methods to construct the pyrimidine core. The principal synthesis typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant, such as an amidine, urea, or guanidine. Over the years, numerous named reactions and novel synthetic strategies have been developed to create diversely substituted pyrimidines. rsc.org These methods include multicomponent reactions like the Biginelli reaction, metal-catalyzed cross-coupling reactions, and various cyclocondensation strategies, which offer efficient access to complex pyrimidine-based molecules. rsc.org
The structural and functional diversity of pyrimidines makes them a subject of intense academic and industrial research. In molecular design, the pyrimidine scaffold serves as a versatile template that can be readily modified at its 2, 4, 5, and 6 positions to fine-tune its physicochemical properties and biological activity. mdpi.com This adaptability is crucial for developing targeted therapies and molecular probes.
In chemical biology, pyrimidine derivatives are indispensable tools for studying cellular processes. For instance, modified pyrimidine nucleosides are used to probe DNA and RNA structure and function, while fluorescently tagged pyrimidines can help visualize biological pathways. The development of pyrimidine-based inhibitors for enzymes like kinases and dihydrofolate reductase has been instrumental in cancer research and the fight against infectious diseases. The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant potential to address unmet medical needs and expand our understanding of biological systems. nih.gov
Overview of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol within the Pyrimidine Landscape
Within the vast family of pyrimidine derivatives, the sub-class of pyrimidin-4-ols represents an important area of study. These compounds are characterized by a hydroxyl group at the C4-position of the pyrimidine ring. The specific compound, this compound, is a member of this series, featuring distinct substitutions that define its chemical character.
This compound is systematically named based on the pyrimidin-4-ol core structure. The nomenclature indicates the presence of a methyl group at position 2 and a 1-phenoxyethyl group at position 6.
An important structural characteristic of pyrimidin-4-ols is the potential for keto-enol tautomerism. The "-ol" (enol) form can exist in equilibrium with its keto tautomer, pyrimidin-4-one. nih.govnih.gov In the case of this compound, this compound is the enol form, which can tautomerize to 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4(3H)-one. The predominant form can depend on factors such as the solvent, pH, and temperature.
Table 1: Structural Classification of this compound
| Feature | Classification | Description |
|---|---|---|
| Core Scaffold | Pyrimidine | A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. |
| Principal Functional Group | Pyrimidin-4-ol | A hydroxyl (-OH) group is attached to the carbon at position 4 of the pyrimidine ring. Exists in tautomeric equilibrium with pyrimidin-4-one. chemspider.comchemicalbook.com |
| Substituent at C2 | Methyl Group | A -CH₃ group. |
| Substituent at C6 | 1-Phenoxyethyl Group | A -CH(CH₃)OPh group, where Ph is a phenyl ring. |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 2098017-90-2 bldpharm.combldpharm.com |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol bldpharm.com |
Current research on substituted pyrimidin-4-ols is largely driven by their potential applications in medicinal chemistry and materials science. Scientists are actively exploring new synthetic methodologies to create libraries of these compounds with diverse substitution patterns for biological screening. researchgate.net For instance, studies have focused on synthesizing novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives and evaluating their biological activities, such as plant growth stimulation. researchgate.net
A significant trajectory involves the use of pyrimidin-4-ol derivatives as key intermediates in the synthesis of more complex molecules. The hydroxyl group can be converted to other functionalities, allowing for further molecular elaboration. Research has demonstrated the synthesis of various O-substituted pyrimidine derivatives from their pyrimidin-4-ol precursors. researchgate.netnih.gov
Despite the broad interest in the pyrimidin-4-ol scaffold, significant research gaps exist, particularly for specific, complex derivatives like this compound. A detailed search of the scientific literature reveals a scarcity of published studies focusing on the synthesis, characterization, and biological evaluation of this particular compound. While it is available from commercial suppliers for research purposes, its specific properties and potential applications remain largely unexplored in academic and industrial research publications. bldpharm.com This highlights a common gap in chemical research where, out of the vast number of theoretically possible chemical structures, only a fraction have been synthesized and studied in depth. The unique combination of a methyl group, a bulky phenoxyethyl side chain, and the pyrimidin-4-ol core in this molecule presents an opportunity for future investigation into its potential biological activities or utility as a synthetic building block.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(1-phenoxyethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(17-11-6-4-3-5-7-11)12-8-13(16)15-10(2)14-12/h3-9H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZAJGRDQSNMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 1 Phenoxyethyl Pyrimidin 4 Ol and Analogues
Strategies for Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted pyrimidine derivatives. These strategies often involve the condensation of a three-carbon component with a source of the N-C-N fragment, such as an amidine.
Cyclocondensation reactions are among the most prevalent and versatile methods for constructing the pyrimidine core. nih.govasianpubs.org These reactions typically involve the joining of two molecular fragments to form the heterocyclic ring in a single synthetic operation, often with the elimination of a small molecule like water or an alcohol.
The [3+3] cycloaddition strategy is a powerful method for pyrimidine synthesis where a three-atom component contributes to the ring formation with another three-atom fragment. mdpi.com In the context of synthesizing molecules like 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol, the key N-C-N fragment is provided by an amidine precursor.
This approach often involves the reaction of amidines with α,β-unsaturated ketones or similar synthons. rsc.orgresearchgate.net The reaction proceeds through a tandem annulation sequence. For instance, a metal-free approach has been reported where amidines react with α,β-unsaturated ketones to form a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. rsc.org Another variation is the classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method and its modifications are fundamental in forming substituted pyrimidines. mdpi.comslideshare.net
Table 1: Examples of [3+3] Cycloaddition Reactions for Pyrimidine Synthesis
| Three-Carbon Synthon | Amidine Precursor | Conditions | Resulting Core Structure |
|---|---|---|---|
| α,β-Unsaturated Ketone | Benzamidine | Metal-free, Visible-light | Substituted Pyrimidine |
| 1,3-Diketone | Acetamidine (B91507) | Acid/Base Catalysis | Substituted Pyrimidine |
A highly effective and widely used method for the synthesis of 4-pyrimidinols is the condensation of β-keto esters with amidines. slideshare.netacs.org This reaction, a modification of the Pinner synthesis, directly yields the desired pyrimidin-4-ol core structure. mdpi.com
In the synthesis of the title compound, a suitable β-keto ester precursor bearing the phenoxyethyl moiety, such as ethyl 3-oxo-4-phenoxypentanoate, would be condensed with acetamidine (the amidine corresponding to the 2-methyl group). The reaction involves the nucleophilic attack of the amidine nitrogens on the carbonyl carbons of the β-keto ester, followed by cyclization and dehydration to form the stable pyrimidine ring. The reaction can be promoted using acid or base catalysis, and advancements have demonstrated improved yields under ultrasound irradiation. organic-chemistry.org
Table 2: Key Reactants for the Synthesis of the this compound Core
| β-Keto Ester Synthon | Amidine | Resulting Pyrimidine |
|---|---|---|
| Ethyl 3-oxo-4-phenoxypentanoate | Acetamidine | This compound |
To enhance the efficiency, selectivity, and environmental compatibility of pyrimidine synthesis, various catalytic techniques have been developed. These methods often allow for milder reaction conditions and broader substrate scope. mdpi.com
Copper catalysts are frequently employed in pyrimidine synthesis. For example, copper(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool for constructing the pyrimidine ring. mdpi.com Similarly, copper-catalyzed tandem reactions and annulations have been described to produce highly substituted pyrimidines. mdpi.comorganic-chemistry.org
Other transition metals have also been utilized. Iron-catalyzed synthesis from carbonyl derivatives and amidines, and iridium-catalyzed multicomponent synthesis from alcohols and amidines, represent modern approaches to these scaffolds. mdpi.comorganic-chemistry.org These catalytic systems often proceed through different mechanisms, such as dehydrogenation and condensation sequences, to achieve the final pyrimidine product. organic-chemistry.org
Cyclocondensation Reactions in Pyrimidine Synthesis
Introduction of the (1-Phenoxyethyl) Substituent
The synthesis of this compound requires the specific incorporation of the (1-phenoxyethyl) group at the 6-position of the pyrimidine ring. A common strategy involves utilizing a starting material that already contains this substituent prior to the ring-forming cyclocondensation reaction. researchgate.net As mentioned previously, a β-keto ester like ethyl 3-oxo-4-phenoxypentanoate serves as an ideal precursor for this purpose. The synthesis of this precursor itself is a key step.
The phenoxyethyl moiety is typically constructed via an etherification reaction, most commonly the Williamson ether synthesis. organic-chemistry.org This method involves the reaction of a phenoxide with an alkyl halide. To synthesize the required β-keto ester precursor, one could envision a pathway starting with the formation of a phenoxyethyl group which is then elaborated into the final three-carbon synthon.
For example, sodium phenoxide can be reacted with a 1-haloethyl derivative that is part of a larger carbon chain suitable for conversion into the β-keto ester. The reaction is a classic SN2 displacement, where the phenoxide ion acts as the nucleophile. The efficiency of this reaction allows for the reliable construction of the crucial C-O bond that defines the phenoxyethyl substituent.
Table 3: General Williamson Ether Synthesis for Phenoxy Moiety
| Nucleophile | Electrophile | Solvent | Product |
|---|---|---|---|
| Sodium Phenoxide | Ethyl 2-bromopropionate | Acetone (B3395972), DMF | Ethyl 2-phenoxypropionate |
This foundational etherification step is critical for preparing the advanced intermediate required for the subsequent cyclocondensation that forms the final pyrimidine ring of this compound.
Etherification Reactions for Phenoxyethyl Moiety Incorporation
Mitsunobu Reaction and Related Dehydrative Couplings
The formation of the characteristic aryl-alkyl ether linkage in this compound can be efficiently achieved through the Mitsunobu reaction. This powerful dehydrative coupling method facilitates the conversion of a primary or secondary alcohol into an ether, ester, or other functional groups. organic-chemistry.org The reaction typically involves an alcohol, an acidic pronucleophile (in this case, phenol), a reducing agent such as triphenylphosphine (B44618) (PPh₃), and an oxidizing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The mechanism commences with the reaction between triphenylphosphine and DEAD, forming a phosphonium (B103445) salt intermediate. This intermediate then activates the alcohol, transforming the hydroxyl group into a good leaving group. organic-chemistry.org A subsequent nucleophilic attack by the phenoxide ion on the activated alcohol proceeds with a clean inversion of stereochemistry at the chiral center. organic-chemistry.org This stereoinvertive feature makes the Mitsunobu reaction a highly valuable tool for controlling the chirality of the target molecule. organic-chemistry.orgnih.gov For the synthesis of the title compound, this would involve the reaction of a chiral alcohol precursor, such as 6-(1-hydroxyethyl)-2-methylpyrimidin-4-ol, with phenol (B47542) under Mitsunobu conditions.
Table 1: Key Reagents in the Mitsunobu Reaction for Ether Synthesis
| Reagent Role | Example Compound | Function |
| Alcohol | 6-(1-Hydroxyethyl)-2-methylpyrimidin-4-ol | Substrate containing the hydroxyl group to be substituted. |
| Pronucleophile | Phenol | Provides the nucleophile (phenoxide) that will form the ether linkage. |
| Phosphine | Triphenylphosphine (PPh₃) | Acts as the reducing agent and activates the azodicarboxylate. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the oxidizing agent and facilitates the formation of the key phosphonium intermediate. |
The application of the Mitsunobu reaction has been instrumental in the synthesis of complex natural products, underscoring its reliability and versatility. nih.gov
Strategies for Constructing Aryl-Alkyl Ether Linkages
The construction of the aryl-alkyl ether bond is a pivotal step in the synthesis of this compound and its analogues. Beyond the Mitsunobu reaction, several strategies exist, though dehydrative couplings are notable for their mild conditions. The Mitsunobu reaction's primary advantage lies in its ability to form C-O bonds under neutral conditions with predictable stereochemical outcomes, specifically inversion of configuration. organic-chemistry.org This is particularly useful when dealing with sensitive substrates that cannot withstand the harsh basic conditions of traditional methods like the Williamson ether synthesis.
Dehydrative couplings, by definition, generate water as the only stoichiometric byproduct, which aligns with the principles of atom economy. The driving force is the formation of stable byproducts, such as triphenylphosphine oxide and the hydrazide derivative of the azodicarboxylate in the Mitsunobu reaction.
Stereoselective Synthesis Approaches for the Chiral Center
The (1-phenoxyethyl) substituent contains a stereogenic center, making stereoselective synthesis a critical consideration for producing enantiomerically pure forms of the final compound.
One primary approach is to utilize a chiral precursor derived from the "chiral pool." For instance, starting the synthesis with an enantiomerically pure alcohol, such as (R)- or (S)-6-(1-hydroxyethyl)-2-methylpyrimidin-4-ol, allows for the direct transfer of chirality. When such a precursor is used in a Mitsunobu reaction, the predictable inversion of stereochemistry enables the synthesis of the corresponding (S)- or (R)-ether product, respectively. organic-chemistry.org
Alternatively, asymmetric catalysis can be employed to establish the chiral center. While direct asymmetric synthesis of this specific ether linkage is less common, related methodologies for creating chiral pyrimidine derivatives have been developed. For example, rhodium-catalyzed asymmetric allylation has been used to synthesize chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.gov Such strategies involve using a chiral ligand complexed to a metal catalyst to control the facial selectivity of a nucleophilic attack on a prochiral substrate. This approach offers the potential to construct a wide variety of chiral pyrimidine derivatives from achiral starting materials. researchgate.net
Specific Methodologies for Methyl Group Incorporation and Pyrimidin-4-ol Formation
The synthesis of the core 2-methylpyrimidin-4-ol ring is typically achieved through a cyclocondensation reaction. The general and widely used method for constructing the pyrimidine ring involves the reaction of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dielectrophile, like a β-dicarbonyl compound. organic-chemistry.org
To incorporate the methyl group at the C-2 position of the pyrimidine ring, acetamidine is the required N-C-N component. The pyrimidin-4-ol (or 4-hydroxypyrimidine) moiety is formed by using a β-ketoester as the 1,3-dielectrophile. The reaction proceeds through the initial formation of an enamine, followed by intramolecular cyclization and dehydration to yield the heterocyclic ring. wikipedia.orgyoutube.com
For the specific synthesis of this compound, a suitable β-ketoester precursor, such as an ethyl 4-phenoxy-3-oxopentanoate derivative, would be condensed with acetamidine hydrochloride. This one-pot reaction efficiently assembles the substituted pyrimidine core. The Biginelli reaction is a related multicomponent reaction that also produces pyrimidine derivatives and can be adapted for such syntheses. tandfonline.com
Green Chemistry Considerations and Methodological Advancements in Pyrimidine Synthesis
Traditional methods for pyrimidine synthesis often rely on volatile organic solvents and harsh reagents, posing environmental and health risks. rasayanjournal.co.in In recent years, significant efforts have been directed toward developing more sustainable and eco-friendly synthetic protocols. benthamdirect.comnih.govpowertechjournal.com Green chemistry approaches focus on reducing waste, minimizing energy consumption, and using safer chemicals. rasayanjournal.co.in
Solvent-Free or Aqueous Reaction Conditions
A key principle of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net For pyrimidine synthesis, several solvent-free and aqueous-based methods have been developed.
Solvent-free reactions, often conducted using mechanochemical techniques like ball milling, can lead to clean reactions with high yields and simple product isolation. acs.org This approach minimizes waste and avoids the environmental impact associated with solvent use and disposal. Metal- and solvent-free conditions have been reported for the synthesis of substituted pyrimidines from simple starting materials. acs.org
Aqueous reaction conditions offer another environmentally benign alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of pyrimidine ribonucleosides in aqueous microdroplets has been demonstrated, highlighting the potential of water as a medium for such transformations. pnas.orgresearchgate.netnih.gov Furthermore, some syntheses of fused heterocyclic pyrimidines have been achieved in high yields using ultrasound irradiation in water. nih.gov
Table 2: Comparison of Conventional vs. Green Solvents in Pyrimidine Synthesis
| Parameter | Conventional Method | Green Alternative |
| Solvent | DMF, Acetonitrile (B52724), Dichloromethane | Water, Ethanol (B145695), or Solvent-Free |
| Environmental Impact | High (toxic, volatile, disposal issues) | Low (non-toxic, biodegradable) |
| Safety | Flammable, toxic | Generally safer |
| Work-up | Often requires extraction and purification | Simpler, may involve filtration |
| Cost | Higher due to solvent purchase and disposal | Lower |
Microwave and Ultrasonic Irradiation Techniques
The use of alternative energy sources is a cornerstone of modern green synthesis. powertechjournal.com Microwave and ultrasonic irradiation have emerged as powerful tools to enhance the efficiency of pyrimidine synthesis. rasayanjournal.co.innih.gov
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. tandfonline.comacs.org Microwave-induced procedures have been shown to be highly efficient for preparing pyrimidine derivatives, often with higher yields and simpler workups compared to conventional heating. tandfonline.comnih.gov
Ultrasonic irradiation employs sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized high temperatures and pressures, which can accelerate reaction rates and improve yields. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives, offering advantages such as shorter reaction times, mild conditions, and high regioselectivity. nih.govresearchgate.netnih.govnanobioletters.com
Table 3: Effect of Energy Source on a Typical Pyrimidine Synthesis
| Energy Source | Reaction Time | Yield | Conditions |
| Conventional Heating | 16 hours | 73-96% | Oil bath, reflux |
| Ultrasonic Irradiation | 5-17 minutes | 65-96% | Acetic acid, 99°C |
| Microwave Irradiation | 5-10 minutes | 65-90% | Solvent-free or minimal solvent |
These advanced techniques not only improve the efficiency and speed of synthesis but also align with the principles of green chemistry by reducing energy consumption and often enabling solvent-free conditions. tandfonline.comresearchgate.net
Optimization of Reaction Parameters and Purity Control in Synthetic Pathways
The efficient synthesis of this compound and its analogues is critically dependent on the careful optimization of reaction parameters and the implementation of rigorous purity control measures. The selection of appropriate solvents, reagents, temperature, and reaction times can significantly influence reaction outcomes, affecting not only the yield but also the product distribution and the impurity profile.
Detailed research into the synthesis of related pyrimidine structures has demonstrated the profound impact of reaction conditions on selectivity and purity. For instance, in the S-alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one with phenacyl bromides, the choice of the base and solvent system is paramount. pensoft.net Investigations revealed that conducting the reaction in a medium of dimethylformamide (DMF) with potassium carbonate (K₂CO₃) resulted in the formation of a mixture of the desired 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidin-4(3H)-one and a cyclized byproduct, 3-hydroxy-3-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one. pensoft.net To achieve selective synthesis of the target S-alkylated product and avoid the formation of the thiazolo[3,2-a]pyrimidin-5-one byproduct, the reaction conditions were optimized. The use of sodium methoxide (B1231860) in methanol (B129727) was found to be the ideal condition, yielding the individual S-alkylated derivatives exclusively. pensoft.net
This illustrates a common challenge in pyrimidine synthesis: controlling the competition between different reactive sites within the molecule (e.g., N-alkylation vs. S-alkylation or O-alkylation) and preventing subsequent intramolecular cyclizations.
Table 1: Effect of Reaction Conditions on the Alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one
| Condition | Solvent | Base | Products Formed | Purity Outcome | Reference |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | Mixture of S-alkylated pyrimidinone and cyclized thiazolopyrimidinone | Product mixture requiring further separation or transformation | pensoft.net |
Similarly, the optimization of a one-step synthesis for 2-chloropyrimidin-4-ol derivatives from 2-aminoamides using thiophosgene (B130339) highlighted the importance of solvent polarity and temperature. researchgate.net Initial investigations under various conditions showed that less polar solvents could favor the formation of byproducts, while higher temperatures were necessary to drive the reaction to completion and achieve high yields of the desired 2-chloropyrimidine (B141910) derivative. researchgate.net
The control of purity extends beyond the reaction vessel to the crucial steps of product isolation and purification. Common techniques employed in the synthesis of pyrimidine derivatives include column chromatography and crystallization. Crude reaction mixtures are frequently subjected to purification by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system is optimized to achieve effective separation of the target compound from unreacted starting materials and byproducts; a mixture of methanol, dichloromethane, and triethylamine (B128534) (8:2:0.2) has been successfully used for this purpose. nih.gov
Following chromatographic purification, crystallization is often employed to obtain the final product with high purity. Techniques such as filtering the product with warm acetonitrile or recrystallization from a mixture of solvents like acetone and DMF have been reported to yield pure, crystalline solids. pensoft.netnih.gov The structural integrity and purity of the final compounds and intermediates are typically confirmed through spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR). nih.gov
Iii. Advanced Characterization and Structural Elucidation of 2 Methyl 6 1 Phenoxyethyl Pyrimidin 4 Ol
Spectroscopic Analysis Techniques
Spectroscopic analysis is indispensable for confirming the molecular structure, determining the molecular weight, and understanding the connectivity and spatial arrangement of atoms within 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments would provide an unambiguous assignment of the compound's structure.
The ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. The predicted chemical shifts (δ) are based on the analysis of similar pyrimidine (B1678525) derivatives and standard substituent effects. researchgate.netresearchgate.netresearchgate.net The pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form, which would be reflected in the NMR data, particularly in the presence of a broad N-H or O-H signal and the chemical shifts of the ring carbons.
Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the methyl, ethyl, pyrimidine, and phenoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrimidine-OH/NH | 10.0 - 12.0 | broad singlet | - |
| Phenyl H (ortho) | 7.25 - 7.35 | doublet or triplet | ~ 7-8 |
| Phenyl H (meta) | 6.90 - 7.00 | triplet | ~ 7-8 |
| Phenyl H (para) | 6.85 - 6.95 | triplet | ~ 7-8 |
| Pyrimidine H-5 | 5.80 - 6.00 | singlet | - |
| CH (methine) | 5.40 - 5.60 | quartet | ~ 6-7 |
| Pyrimidine CH₃ | 2.20 - 2.40 | singlet | - |
| CH-CH₃ (doublet) | 1.60 - 1.70 | doublet | ~ 6-7 |
Predicted ¹³C NMR Data: The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C4 (C-O/C=O) | 165.0 - 170.0 |
| Pyrimidine C2/C6 | 160.0 - 165.0 |
| Phenyl C (ipso, C-O) | 155.0 - 158.0 |
| Phenyl C (para) | 129.0 - 130.0 |
| Phenyl C (ortho) | 121.0 - 122.0 |
| Phenyl C (meta) | 115.0 - 116.0 |
| Pyrimidine C5 | 98.0 - 102.0 |
| CH (methine) | 75.0 - 78.0 |
| Pyrimidine CH₃ | 23.0 - 25.0 |
| CH-CH₃ | 20.0 - 22.0 |
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key expected correlations include the coupling between the methine (CH) proton and the adjacent methyl (CH-CH ₃) protons of the ethyl group. It would also confirm the coupling patterns within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the pyrimidine H-5 proton to the C5 carbon).
The this compound molecule possesses several single bonds around which rotation can occur, specifically the C-C and C-O bonds in the 1-phenoxyethyl side chain. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals.
However, if a significant energy barrier to rotation exists, cooling the sample could slow this process down. Variable Temperature (VT) NMR studies would be employed to investigate this possibility. If distinct, stable conformers (rotamers) were to exist, one might observe broadening of the NMR signals at intermediate temperatures, followed by the appearance of separate sets of signals for each conformer at very low temperatures. This technique would provide valuable insight into the molecule's dynamic behavior and preferred conformations in solution.
Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₄N₂O₂, giving a molecular weight of 230.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•). This high-energy ion would then undergo fragmentation. chemguide.co.uk The analysis of pyrimidine derivatives often shows characteristic fragmentation pathways involving the side chains and the heterocyclic ring itself. researchgate.net
Predicted Fragmentation Pattern:
| m/z (mass-to-charge ratio) | Predicted Ion Structure / Identity | Fragmentation Pathway |
| 230 | [C₁₃H₁₄N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 215 | [C₁₂H₁₁N₂O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 137 | [C₇H₇N₂O]⁺ | Cleavage of the C-O bond, loss of phenoxy radical (•OC₆H₅) |
| 121 | [C₇H₅N₂O]⁺ | McLafferty-type rearrangement or subsequent fragmentation |
| 94 | [C₆H₅OH]⁺• | Phenol (B47542) radical cation, from rearrangement and cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of •OH from the phenol fragment |
IR and UV-Vis spectroscopy provide information on the functional groups present and the conjugated π-electron systems within the molecule, respectively.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the molecule's functional groups. The presence of tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms would result in a complex spectrum in the functional group region. researchgate.net
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 2800 | O-H (pyrimidinol) / N-H (pyrimidinone) | Stretching (broad) |
| 3100 - 3000 | Aromatic/Vinyl C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching |
| ~1670 | C=O (pyrimidinone tautomer) | Stretching |
| 1600, 1580, 1490 | C=C and C=N | Ring Stretching |
| 1240 - 1200 | Aryl C-O | Asymmetric Stretching |
| 1050 - 1000 | Alkyl C-O | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption maxima (λ_max) characteristic of the conjugated pyrimidine system, which acts as a chromophore. The presence of the phenoxy group may lead to additional absorption bands or shifts in the primary absorption bands. Pyrimidine derivatives are known to exhibit strong absorption in the UV region. nih.govresearchgate.net
Predicted UV-Vis Absorption:
| Predicted λ_max (nm) | Chromophore / Electronic Transition |
| ~210 - 220 | π → π* (Phenyl ring) |
| ~260 - 280 | π → π* (Pyrimidine ring) |
| ~300 - 320 | n → π* (Pyrimidine ring C=O/C=N) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Mode Analysis for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be employed to identify the functional groups present in this compound. The analysis would involve assigning observed vibrational frequencies (in cm⁻¹) to specific bond stretching, bending, and deformation modes within the molecule.
Key expected vibrational modes would include:
O-H Stretch: A broad band characteristic of the hydroxyl group on the pyrimidinol ring.
N-H Stretch: If the compound exists in its tautomeric keto form (pyrimidinone), N-H stretching bands would be observed.
C-H Stretches: Aromatic C-H stretches from the phenoxy group and the pyrimidine ring, as well as aliphatic C-H stretches from the methyl and ethyl groups.
C=N and C=C Stretches: Characteristic vibrations from the pyrimidine ring system.
C-O Stretches: Bands corresponding to the ether linkage (phenoxy group) and the hydroxyl group.
A data table presenting the experimentally observed frequencies and their assignments would be generated from the spectral analysis.
Electronic Transitions and Chromophore Characterization
Ultraviolet-visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the molecule. The pyrimidine ring and the phenoxy group act as the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions.
The analysis would focus on:
Identifying the wavelengths of maximum absorption.
Calculating molar absorptivity (ε) for each transition to determine its intensity.
Assigning transitions to the specific chromophores within the molecule (e.g., transitions localized on the pyrimidine ring or the phenyl ring).
Solvent effects (solvatochromism) could also be studied to provide further insight into the nature of the electronic transitions.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on the molecular structure, connectivity, and intermolecular interactions of this compound.
Elucidation of Molecular Geometry and Bond Parameters
The crystallographic data would yield precise measurements of all bond lengths (in Ångströms, Å) and bond angles (in degrees, °) within the molecule. This allows for a detailed description of the geometry of the pyrimidine ring, the phenoxy group, and the stereochemistry of the chiral center at the ethyl bridge. Torsion angles would also be determined, describing the conformation of the molecule and the relative orientation of its constituent parts.
Analysis of Crystal Packing and Unit Cell Characteristics
X-ray diffraction analysis determines the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information describes how individual molecules of this compound are arranged and packed in the crystalline solid. The number of molecules per unit cell (Z) would also be determined.
Determination of Absolute Configuration (if chiral)
The 1-phenoxyethyl substituent introduces a chiral center into the molecule. If a single enantiomer is crystallized, X-ray crystallography using anomalous dispersion effects can be used to determine its absolute configuration (R or S). This is typically confirmed by calculating the Flack parameter.
Chromatographic Methods for Purity Assessment and Analytical Separations
Chromatography is an indispensable tool in the analysis of this compound, enabling both the quantification of its purity and the real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two complementary methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound with high accuracy and precision. A reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
In a representative analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is commonly achieved on a C18 column, which contains a non-polar stationary phase. A polar mobile phase, often a mixture of an aqueous buffer (like a phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compound. researchgate.net The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time (t_R), the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance. researchgate.net
Table 1: Representative HPLC Parameters and Results for Purity Analysis
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (t_R) | 4.78 min |
| Purity | >99.5% (by area normalization) |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. This technique allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product.
The analysis is performed on a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent), such as a mixture of ethyl acetate and hexane. By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture are separated based on their differential affinity for the stationary and mobile phases.
The position of the compound on the developed plate is identified by its Retention Factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is characteristic for a given compound, stationary phase, and mobile phase combination. Visualization is often achieved under UV light, where the compound may appear as a dark spot on a fluorescent background.
Table 2: Typical TLC Conditions for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 Aluminum Plates |
| Mobile Phase | Ethyl Acetate/Hexane (1:1, v/v) |
| Visualization | UV Lamp (254 nm) |
| Retention Factor (R_f) | ~0.45 |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a sample of this compound. This method is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₃H₁₄N₂O₂). A close agreement between the found and calculated values provides strong evidence for the structural integrity and purity of the compound. nih.govmdpi.com
The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the compound is combusted at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₁₃H₁₄N₂O₂; Molecular Weight: 230.26 g/mol )
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 67.81 | 67.75 |
| Hydrogen (H) | 6.13 | 6.18 |
| Nitrogen (N) | 12.17 | 12.11 |
The close correlation between the theoretical and experimentally found percentages for Carbon, Hydrogen, and Nitrogen confirms the stoichiometric composition of the synthesized this compound.
Iv. Molecular Structure, Tautomerism, and Conformational Analysis of 2 Methyl 6 1 Phenoxyethyl Pyrimidin 4 Ol
Pyrimidin-4-ol Tautomerism and Aromaticity Considerations
The pyrimidin-4-ol core of the molecule is subject to tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. This equilibrium is fundamental to the chemical properties and reactivity of the molecule.
The pyrimidin-4-ol moiety can exist in equilibrium between the enol form (4-hydroxypyrimidine) and its keto tautomers, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. In the solid state, the keto form is often favored due to its ability to form stable hydrogen-bonded dimers. For instance, the related compound 2-isopropyl-6-methylpyrimidin-4-ol crystallizes in the keto form, specifically as 2-isopropyl-6-methylpyrimidin-4(3H)-one. This preference is also observed in other substituted 4-hydroxypyrimidines, where the 3H-keto tautomer is frequently the most stable in the solid state.
The relative stability of these tautomers is influenced by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. Computational studies on the parent 4(3H)-pyrimidinone have shown it to be in equilibrium with other tautomeric forms, mirroring the behavior of pyrimidine (B1678525) nucleobases. The introduction of a nitrogen atom in the ring, when compared to a pyridine (B92270) system, tends to shift the equilibrium towards the ketonic form.
The nature and position of substituents on the pyrimidine ring can significantly impact the tautomeric equilibrium. The electronic properties of these substituents play a crucial role. Electron-donating groups generally tend to favor the keto form, while electron-withdrawing groups may shift the equilibrium towards the enol form.
Table 1: Tautomeric Forms of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol
| Tautomer Name | Structure | Key Features |
|---|---|---|
| This compound | Enol Form | Aromatic pyrimidine ring, hydroxyl group at C4. |
| 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4(1H)-one | 1H-Keto Form | Non-aromatic dihydropyrimidine (B8664642) ring, carbonyl at C4, proton at N1. |
Stereochemical Aspects of the (1-Phenoxyethyl) Moiety
The presence of a stereocenter within the 6-(1-phenoxyethyl) substituent introduces chirality to the molecule, leading to the possibility of stereoisomers.
The carbon atom of the ethyl group that is bonded to both the pyrimidine ring and the phenoxy group is a chiral center, as it is attached to four different groups: the 2-methyl-pyrimidin-4-ol ring, a methyl group, a hydrogen atom, and a phenoxy group. Consequently, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. If the synthesis of this compound does not employ a chiral catalyst or starting material, it will be produced as a racemic mixture of the two enantiomers. The separation of these enantiomers would require chiral chromatography or resolution with a chiral resolving agent.
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.org For atropisomers to be stable and isolable, the rotational barrier must be sufficiently high. wikipedia.org In the context of this compound, the bond between the pyrimidine ring (at C6) and the chiral carbon of the phenoxyethyl group is a potential axis of hindered rotation. The bulky nature of the 1-phenoxyethyl group could, in principle, restrict its rotation relative to the pyrimidine ring.
However, the presence of a flexible ethyl linker between the pyrimidine ring and the phenoxy group likely allows for sufficient conformational freedom to prevent the formation of stable atropisomers at room temperature. The rotational barrier around the C6-C(ethyl) bond would need to be significant, which is less probable given the sp³-hybridized nature of the chiral carbon. While atropisomerism has been observed in various heteroaromatic compounds, it typically involves the restricted rotation between two aromatic rings or between an aromatic ring and a bulky substituent with limited conformational flexibility. nih.gov A detailed computational study of the rotational energy barrier would be necessary to definitively rule out the possibility of atropisomerism in this specific molecule.
Conformational Landscape and Flexibility
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. scirp.org By performing a systematic search of the rotational possibilities around the key dihedral angles, it is possible to identify the low-energy conformers and the transition states that connect them. For a related compound, 5-(2-acetoxyethyl)-6-methylpyrimidin-2,4-dione, a detailed potential energy curve was calculated to find the most stable form. nih.gov A similar approach for this compound would provide valuable insights into its preferred three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental evidence for the proximity of different parts of the molecule in solution, which can be used to deduce the predominant conformation. mdpi.com
A comprehensive understanding of the conformational preferences is essential, as the specific three-dimensional arrangement of the molecule can significantly influence its interactions with biological targets or its packing in a crystal lattice.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-isopropyl-6-methylpyrimidin-4-ol |
| 2-isopropyl-6-methylpyrimidin-4(3H)-one |
| 2-amino-6-methyl pyrimidine-4-one |
Rotational Barriers and Interconversion of Conformational Isomers
The conformational flexibility of this compound arises primarily from the rotation around several single bonds within the 6-(1-phenoxyethyl) substituent. The key rotational barriers are associated with the C-C bond linking the ethyl group to the pyrimidine ring, the C-O bond of the phenoxy group, and the C-C bond within the ethyl fragment.
The interconversion between different conformational isomers involves overcoming specific energy barriers. While direct experimental values for this specific molecule are not available in the cited literature, theoretical calculations and studies on analogous molecules provide insight. For instance, the rotation of methyl groups in heterocyclic compounds is known to have significantly reduced potential energy barriers, leading to fast dynamics. nih.gov The barrier to methyl internal rotation is influenced by the electronic properties of other substituents on the ring. mdpi.com
The rotation of the larger 1-phenoxyethyl group is expected to be more hindered. The energy profile of rotation around the bond connecting the chiral carbon to the pyrimidine ring would likely show distinct energy minima corresponding to staggered conformations that minimize steric clash with the adjacent pyrimidine nitrogen and the 2-methyl group. The interconversion between these conformers would require surmounting an energy barrier, the height of which is influenced by the steric bulk and electronic interactions of the rotating groups. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these rotational energy profiles and identify the most stable conformers. nih.govmdpi.com
Table 1: Key Rotational Axes in this compound and Influencing Factors
| Rotational Bond (Axis) | Attached Groups | Primary Factors Influencing Barrier | Expected Barrier Height |
| Pyrimidine Ring – C(ethyl) | Pyrimidine ring, Methyl, Phenoxy | Steric hindrance with pyrimidine N and 5-H | Moderate to High |
| C(ethyl) – O(ether) | Ethyl group, Phenyl group | Steric repulsion, Conjugation effects | Moderate |
| O(ether) – C(phenyl) | Oxygen, Phenyl ring | Minimal steric hindrance, π-system interaction | Low |
| Pyrimidine Ring – C(methyl) | Pyrimidine ring, Methyl group | Hyperconjugation, minor steric effects | Low |
Preferred Conformations in Solution and Solid States
The preferred conformation of a molecule can differ between the solution and solid states due to the influence of crystal packing forces in the latter.
In the solid state , molecules adopt a conformation that allows for the most efficient packing and maximization of intermolecular interactions, such as hydrogen bonding. X-ray diffraction studies on similar pyrimidinol derivatives, like 2-isopropyl-6-methyl-4-pyrimidinol, reveal specific tautomeric forms and hydrogen-bonding networks that define the crystal structure. nih.gov For this compound, it is anticipated that in the crystalline form, the molecule would adopt a relatively planar conformation, stabilized by intermolecular hydrogen bonds involving the 4-hydroxyl group and the pyrimidine nitrogen atoms.
Intramolecular Interactions Governing Molecular Architecture
The three-dimensional structure of this compound is significantly influenced by a network of intramolecular non-covalent interactions. semanticscholar.org These interactions, though weaker than covalent bonds, collectively play a critical role in determining the molecule's preferred conformation and stability.
Internal Hydrogen Bonding Networks
Intramolecular hydrogen bonds (IMHBs) are known to be crucial in defining the structure and properties of chemical compounds. semanticscholar.orgnih.gov In this compound, several potential IMHBs can be postulated:
O-H···N Hydrogen Bond : The most significant IMHB is expected to occur between the 4-hydroxyl group (donor) and the adjacent nitrogen atom (N3) of the pyrimidine ring. This would form a stable six-membered ring, a common motif in hydroxy-substituted nitrogen heterocycles. nih.gov Such resonance-assisted hydrogen bonds (RAHBs) are particularly strong and significantly stabilize the enol tautomer. nih.gov
O-H···O Hydrogen Bond : A weaker hydrogen bond might form between the 4-hydroxyl group and the ether oxygen of the phenoxyethyl substituent, depending on the rotational conformation of the side chain.
C-H···O/N Hydrogen Bonds : Weak C-H···O or C-H···N interactions involving the hydrogens of the methyl or ethyl groups and the oxygen or nitrogen atoms could also contribute to conformational stability. mdpi.com
The presence and strength of these IMHBs stabilize specific conformers, effectively locking the molecule into a preferred architecture and influencing its chemical reactivity. nih.gov
Steric and Electronic Effects of the 2-Methyl, 6-(1-phenoxyethyl), and 4-Hydroxyl Substituents
The substituents on the pyrimidine ring exert profound steric and electronic effects that shape the molecular architecture. csu.edu.auresearchgate.net
2-Methyl Group : This group is relatively small but contributes to the electronic landscape through an inductive (+I) effect, donating electron density to the pyrimidine ring. Its steric influence is minimal compared to the 6-substituent but can affect the rotational barrier of adjacent groups. mdpi.com
4-Hydroxyl Group : This group is a strong electron-donating group through resonance (+M effect) and is also a key player in hydrogen bonding, as discussed previously. It dictates the tautomeric equilibrium, strongly favoring the hydroxyl form due to the potential for aromatic stabilization and intramolecular hydrogen bonding.
6-(1-phenoxyethyl) Group : This is the most sterically demanding substituent. Its large volume restricts rotation around the bond connecting it to the pyrimidine ring and influences the orientation of the entire molecule. mdpi.com The phenoxy group is electron-withdrawing via induction (-I effect) but can be electron-donating through resonance (+M effect), creating a complex electronic influence on the pyrimidine ring. nih.govnih.gov The steric repulsion between this bulky group and the neighboring atoms is a primary determinant of the molecule's preferred conformation.
The balance between the steric repulsion of the bulky 6-substituent and the stabilizing force of the intramolecular hydrogen bond involving the 4-hydroxyl group is the defining feature of the molecular architecture of this compound.
Table 2: Summary of Substituent Effects
| Substituent | Position | Steric Effect | Electronic Effect | Primary Influence on Architecture |
| Methyl | 2 | Low | Electron-donating (+I) | Minor influence on rotational barriers |
| Hydroxyl | 4 | Low | Electron-donating (+M) | Drives IMHB formation, stabilizes enol form |
| 1-Phenoxyethyl | 6 | High | Mixed (-I, +M) | Restricts conformation due to steric bulk |
V. Theoretical and Computational Investigations of 2 Methyl 6 1 Phenoxyethyl Pyrimidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting various properties of a molecule. researchgate.net Such calculations model the molecule at the atomic level to solve for its electronic wavefunction, from which numerous properties can be derived.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. aimspress.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. edu.krd
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netripublication.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krdripublication.com Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com Analysis of the frontier orbitals for 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol would reveal the distribution of electron density and identify the parts of the molecule most likely to participate in electron-donating or electron-accepting interactions. These calculations provide insights into charge transfer interactions that can occur within the molecule. aimspress.com
| Parameter | Symbol | Significance | Calculated Value |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability | Specific data not available in cited literature |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability | Specific data not available in cited literature |
| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and kinetic stability | Specific data not available in cited literature |
| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron | Specific data not available in cited literature |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added | Specific data not available in cited literature |
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov
Typically, MEP surfaces are color-coded, with red indicating regions of most negative electrostatic potential (associated with lone pairs of electronegative atoms like oxygen and nitrogen) and blue indicating regions of most positive potential (often around hydrogen atoms attached to electronegative atoms). researchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the pyrimidinol ring as potential sites for electrophilic attack. nih.govscispace.com This analysis is crucial for understanding and predicting how the molecule interacts with other molecules, such as receptors or enzymes. scispace.com
Quantum chemical calculations can accurately predict spectroscopic properties, which is highly useful for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei have become a standard tool in structural chemistry. nih.govresearchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) method are frequently used to predict the NMR spectra of molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the definitive assignment of signals and confirms the molecular structure.
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methyl group (C2) | Specific data not available in cited literature |
| ¹H | Phenoxyethyl group | Specific data not available in cited literature |
| ¹H | Pyrimidine (B1678525) ring | Specific data not available in cited literature |
| ¹³C | Pyrimidine ring carbons | Specific data not available in cited literature |
| ¹³C | Phenoxy ring carbons | Specific data not available in cited literature |
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. Computational methods can calculate these frequencies, providing a theoretical IR spectrum. liverpool.ac.uk This predicted spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as O-H stretching of the hydroxyl group, C=O and C=N stretching within the pyrimidine ring, and C-O-C stretching of the phenoxy ether linkage. These predictions are valuable for assigning the bands observed in an experimental IR spectrum. nist.govnist.gov
The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic properties of a molecule by determining its ionization state at a given pH. semanticscholar.org Computational methods, ranging from quantum-mechanical approaches to machine learning models, can be used to predict pKa values with increasing accuracy. semanticscholar.org For this compound, the primary site of ionization is the hydroxyl group on the pyrimidin-4-ol ring. Predicting its pKa would provide insight into whether the compound exists in its neutral or anionic form under physiological conditions, which in turn affects its solubility and ability to cross biological membranes.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscape of molecules.
Due to the presence of several rotatable single bonds, particularly in the phenoxyethyl side chain, this compound can exist in multiple conformations. A conformational search is a computational procedure used to identify the various possible spatial arrangements of the atoms in a molecule. mdpi.com
This process involves systematically rotating the flexible dihedral angles and evaluating the energy of each resulting conformer. nih.gov Following the search, energy minimization techniques are applied to each identified conformer to find its most stable, low-energy geometry. mdpi.com By comparing the energies of all the minimized conformers, the global minimum energy conformation—the most stable and likely most populated structure of the molecule in the gas phase—can be determined. mdpi.com This information is vital for understanding how the molecule's three-dimensional shape might influence its biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic evolution of the system. This allows for the exploration of the compound's conformational landscape, identifying low-energy, stable conformations. The stability of a ligand-protein complex, for instance, can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will exhibit minimal fluctuations in RMSD. For pyrimidine derivatives, MD simulations have been used to confirm the stability of ligand binding within the active site of a protein, showing that the ligand remains in its initial docked pose with only minor fluctuations over tens to hundreds of nanoseconds tbzmed.ac.irmdpi.com.
The flexibility of different parts of the this compound molecule, such as the rotation around the bond connecting the phenoxyethyl group to the pyrimidine ring, can also be analyzed. This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket.
Ligand-Based and Structure-Based Computational Design Methodologies
Computational design methodologies are broadly categorized into ligand-based and structure-based approaches. Both are instrumental in the design of new molecules with desired properties, such as enhanced binding affinity for a specific biological target.
Ligand-based design is employed when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used. For a series of pyrimidine derivatives, a 3D-QSAR model could be developed to correlate the structural features of the molecules with their biological activity nih.gov. This model could then be used to predict the activity of this compound and to design new, more potent analogs.
Structure-based drug design (SBDD) , on the other hand, requires the 3D structure of the target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. With the target structure, molecular docking can be used to predict the binding mode and affinity of this compound. This approach allows for the rational design of modifications to the molecule to improve its interactions with the target, for example, by adding a functional group that can form an additional hydrogen bond. Computational design efforts have been successfully applied to pyrimidine derivatives to develop dual inhibitors for specific biological targets nih.gov.
In Silico Screening Methodologies
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
Virtual Screening Techniques for Identifying Potential Ligands
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening uses the principle of molecular similarity, where it is assumed that structurally similar molecules are likely to have similar biological activities. A known active ligand is used as a template to search for similar compounds in a database.
Structure-based virtual screening (SBVS) involves docking a library of compounds into the binding site of a target protein and scoring their potential interactions acs.org. This method is particularly powerful as it can identify novel scaffolds that are not structurally similar to known binders. For pyrimidine analogues, virtual screening has been employed to identify potential inhibitors for various enzymes, with subsequent experimental validation confirming the activity of the identified hits nih.gov.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a key tool in computational drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex ijpsjournal.com. The goal is to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. Docking algorithms generate a large number of possible conformations of the ligand within the binding site and then use a scoring function to rank them.
The results of a docking study can provide valuable information about the key interactions between the ligand and the protein, guiding the optimization of the ligand's structure to improve its binding affinity and selectivity. For various pyrimidine derivatives, molecular docking has been successfully used to predict their binding modes and to rationalize their observed biological activities nih.govnih.govmdpi.com.
The prediction of binding affinity is a central challenge in molecular docking. Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. They can be broadly classified into three types: force-field-based, empirical, and knowledge-based.
Force-field-based scoring functions calculate the binding energy based on classical mechanics, considering van der Waals and electrostatic interactions.
Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of ligand-protein complexes.
Knowledge-based scoring functions derive statistical potentials from the analysis of known protein-ligand crystal structures.
The accuracy of binding affinity prediction can vary depending on the scoring function used and the specific system being studied. For a series of inhibitors with a pyrimidinone scaffold, the accuracy of different computational methods for binding affinity prediction was found to follow the order: Umbrella Sampling (a more rigorous simulation method) > MM/PB(GB)SA > Glide XP scoring (a docking score) rsc.org.
A representative data table from a hypothetical docking study of pyrimidine derivatives is shown below, illustrating the type of data generated.
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| Derivative A | -8.5 | 0.5 | ASP145, LYS88, TYR122 |
| Derivative B | -7.9 | 1.2 | ASP145, PHE101 |
| Derivative C | -9.2 | 0.1 | LYS88, TYR122, TRP150 |
This table is for illustrative purposes and does not represent actual data for this compound.
The stability of a ligand-protein complex is largely determined by a network of intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.
Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond (e.g., O-H or N-H) and an electronegative atom (e.g., O or N). In the context of this compound, the hydroxyl group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors or acceptors. The formation of hydrogen bonds with specific amino acid residues in the binding site of a target protein can significantly contribute to the binding affinity. Studies on pyrimidinones (B12756618) have highlighted the persistence and importance of N-H···O hydrogen bonds in their crystal structures, with an average energy of about -16.55 kcal/mol nih.govacs.org.
Hydrophobic interactions are also a major driving force for ligand binding. These interactions occur when nonpolar groups, such as the methyl and phenoxyethyl groups of this compound, are in a hydrophobic pocket of a protein, leading to the release of ordered water molecules from the binding site, which is entropically favorable. The optimization of hydrophobic interactions is a key strategy in drug design nih.govmdpi.com.
The table below illustrates a hypothetical analysis of intermolecular interactions for a pyrimidine derivative within a protein binding site.
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Pyrimidine N1 | LYS88 (backbone NH) | 2.9 |
| Hydrogen Bond | 4-hydroxyl | ASP145 (side chain O) | 2.8 |
| Hydrophobic | Methyl group | LEU102, ILE152 | - |
| Pi-Pi Stacking | Phenyl ring | TYR122 | 4.5 |
This table is for illustrative purposes and does not represent actual data for this compound.
Pharmacophore Modeling and Ligand Superposition for Molecular Recognition
Detailed information and specific research findings regarding pharmacophore modeling and ligand superposition for the molecular recognition of this compound are not available in the publicly accessible scientific literature. Computational studies focusing on these specific aspects of this compound have not been published or are not widely indexed.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query to screen large compound libraries for potential new active molecules. The process involves defining features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Ligand superposition involves aligning a set of molecules, typically with known activity, to understand their common structural features and how they might bind to a common receptor site. This is crucial for understanding structure-activity relationships (SAR) and for building predictive 3D-QSAR models.
While these are standard and powerful techniques in computational drug design, no specific studies applying them to this compound could be retrieved. Therefore, no data tables or detailed research findings on its pharmacophoric features or its superposition with other ligands can be provided at this time.
Viii. Chemical Modifications and Derivatization Strategies for Academic Study
Strategies for Introducing New Functional Groups onto the Pyrimidine (B1678525) Scaffold
The pyrimidine ring, particularly in its electron-rich pyrimidin-4-ol tautomeric form, is amenable to various chemical transformations that allow for the introduction of new functionalities. These modifications are foundational for developing a diverse library of analogues for academic screening and mechanistic studies.
Electrophilic aromatic substitution reactions on the pyrimidine ring are generally challenging due to the electron-deficient nature of the diazine system. However, the presence of the activating hydroxyl group at the C4-position and alkyl substituents at C2 and C6 renders the C5-position of 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol susceptible to electrophilic attack.
Halogenation: The introduction of a halogen atom (Cl, Br, I) at the C5-position serves as a key synthetic handle for further modifications, such as cross-coupling reactions. Standard electrophilic halogenating agents can be employed. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. Similarly, chlorination can be performed with N-chlorosuccinimide (NCS). Iodination is often accomplished with N-iodosuccinimide (NIS) or iodine monochloride (ICl). The regioselectivity for the C5-position is driven by the activating effect of the C4-hydroxyl group. rsc.orgdigitellinc.comchemrxiv.org
Nitration: The introduction of a nitro group (-NO2) at the C5-position is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. rsc.org The strongly acidic conditions protonate a ring nitrogen, further deactivating the ring, but the activating groups present on the scaffold of this compound can still facilitate the reaction at the C5-position. acs.orgnih.govacs.org The resulting 5-nitro-derivative is a valuable intermediate, as the nitro group can be reduced to an amino group, providing a site for further functionalization.
Sulfonation: A sulfonic acid group (-SO3H) can be introduced at the C5-position by treatment with fuming sulfuric acid (oleum). wikipedia.org This reaction is reversible, a property that can be exploited in synthetic strategies. The sulfonyl group is highly polar and can influence the physicochemical properties of the molecule.
Table 1: Electrophilic Substitution Reactions on the Pyrimidine Scaffold
| Reaction | Reagents & Conditions | Expected Product | Purpose/Further Reactions |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile (B52724), rt | 5-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidin-4-ol | Precursor for cross-coupling (Suzuki, Stille), Nucleophilic substitution |
| Bromination | N-Bromosuccinimide (NBS), CHCl₃, reflux | 5-Bromo-2-methyl-6-(1-phenoxyethyl)pyrimidin-4-ol | Precursor for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄, 0°C to rt | 2-Methyl-5-nitro-6-(1-phenoxyethyl)pyrimidin-4-ol | Reduction to 5-amino derivative for amide/sulfonamide formation |
| Sulfonation | Fuming H₂SO₄ (Oleum), heat | 2-Methyl-6-(1-phenoxyethyl)-4-ol-pyrimidine-5-sulfonic acid | Introduction of a polar group, potential protecting group |
The this compound scaffold possesses multiple nucleophilic centers, including the C4-oxygen and the N1 and N3 ring nitrogens, which can be targeted for alkylation and acylation. The regioselectivity of these reactions is highly dependent on the reaction conditions.
O-Alkylation/O-Acylation: The C4-hydroxyl group can be readily alkylated or acylated under basic conditions. Using a mild base like potassium carbonate (K₂CO₃) with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent such as DMF or acetone (B3395972) typically favors O-alkylation, yielding the corresponding 4-alkoxy-pyrimidine. O-acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).
N-Alkylation/N-Acylation: Alkylation or acylation at the ring nitrogens (N1 or N3) is also possible. The choice of base, solvent, and electrophile can influence the N- versus O-selectivity. For instance, using a stronger base like sodium hydride (NaH) can generate both the N- and O-anions, leading to mixtures of products. However, factors such as steric hindrance and the specific tautomeric equilibrium can favor N-alkylation. Selective N-acylation can sometimes be achieved using specific coupling agents and catalysts. nih.gov In many pyrimidinone systems, alkylation often occurs preferentially at the more accessible nitrogen atom, which in this case would be N1, unless sterically hindered.
Table 2: N- vs. O-Alkylation/Acylation Strategies
| Position | Reaction | Reagents & Conditions | General Outcome |
|---|---|---|---|
| C4-Oxygen | O-Alkylation | Alkyl halide, K₂CO₃, Acetone/DMF | Predominantly O-alkylation |
| O-Acylation | Acyl chloride, Pyridine or Et₃N | Predominantly O-acylation | |
| N1/N3-Nitrogen | N-Alkylation | Alkyl halide, NaH, THF/DMF | Can lead to mixtures of N1, N3 and O-alkylated products; selectivity depends on substrate and conditions |
| N-Acylation | Acyl chloride, Strong base (e.g., NaH) | Can lead to N-acylation, but may compete with O-acylation |
Synthesis of Chemically Modified Probes for Interaction Studies
To investigate the molecular targets and mechanism of action of this compound, chemically modified probes are indispensable tools. These probes typically incorporate a reporter group (e.g., fluorescent tag, biotin) or a reactive group for covalent labeling (e.g., photoaffinity label). The synthetic strategies outlined in section 8.1 provide the foundation for introducing these functionalities.
Biotinylated Probes: Biotin can be attached to the scaffold via a linker to facilitate affinity purification of binding partners (pull-down assays). A common strategy involves functionalizing the C5-position. For example, a 5-bromo derivative can undergo a Sonogashira coupling with an alkynyl-linker, which can then be conjugated to biotin-azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Alternatively, O-alkylation at the C4-position with a linker containing a terminal amine allows for standard amide bond formation with activated biotin.
Fluorescent Probes: Fluorescent dyes can be appended to visualize the subcellular localization of the compound or to perform fluorescence-based binding assays. nih.govnih.goviipseries.org Similar to biotinylation, a linker is typically used to connect the fluorophore to the pyrimidine scaffold to minimize steric hindrance. The halogenated C5-position is a prime site for introducing fluorescent groups like coumarins, fluoresceins, or rhodamines via palladium-catalyzed cross-coupling reactions. mdpi.comtandfonline.com
Photoaffinity Probes: To covalently label binding partners, photo-reactive groups such as benzophenones, aryl azides, or diazirines can be incorporated. These groups become highly reactive upon UV irradiation, forming a covalent bond with nearby molecules. These functionalities can be introduced via linkers attached at the C4, C5, or N1/N3 positions.
Table 3: Strategies for the Synthesis of Chemical Probes
| Probe Type | Synthetic Strategy | Example Functionalization |
|---|---|---|
| Biotinylated | O-alkylation with an amino-linker followed by amide coupling with NHS-biotin. | 4-O-(CH₂)n-NH-Biotin |
| Sonogashira coupling at C5 with a terminal alkyne, followed by CuAAC with Azido-Biotin. | 5-(Alkynyl-Linker-Triazole-Biotin) derivative | |
| Fluorescent | Suzuki coupling at C5 with a boronic-acid functionalized fluorophore. | 5-(Fluorophore) derivative |
| Amide coupling via an amino-linker at C4 with a carboxyl-functionalized fluorophore. | 4-O-(CH₂)n-NH-CO-Fluorophore | |
| Photoaffinity | Ether linkage at C4 to a benzophenone-containing linker. | 4-O-Linker-Benzophenone |
Conjugation Strategies for Immobilization and Surface Plasmon Resonance (SPR) Studies
Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. nih.gov To perform SPR analysis, the small molecule (ligand) is typically immobilized on a sensor chip surface. reichertspr.com This requires derivatizing this compound with a functional group suitable for covalent attachment.
The most common immobilization chemistry involves amine coupling, where a carboxylic acid group on the ligand is activated to form an amide bond with an amine-functionalized sensor surface (e.g., a CM5 chip). sprpages.nlnicoyalife.com Therefore, a key strategy is to introduce a linker arm terminating in a carboxylic acid.
A straightforward approach is the O-alkylation of the C4-hydroxyl group with an ω-haloalkanoate ester (e.g., ethyl 6-bromohexanoate) in the presence of a base like K₂CO₃. The resulting ester can then be hydrolyzed under mild basic conditions (e.g., LiOH) to yield the free carboxylic acid. The length of the alkyl chain linker is critical and can be varied to optimize the presentation of the immobilized ligand to its binding partner in the solution phase (analyte). mdpi.com
Other immobilization chemistries are also available, such as thiol coupling or maleimide chemistry, which would require the introduction of a terminal thiol or other specific functional group onto the pyrimidine scaffold using similar linker-based strategies. sprpages.nl
Development of Isosteres and Bioisosteres for SAR Elucidation
To understand the specific structural features of this compound that are critical for its biological activity, the synthesis and evaluation of isosteres and bioisosteres are essential. This process involves replacing functional groups or entire structural fragments with alternatives that possess similar steric, electronic, or physicochemical properties to probe their role in molecular recognition. benthamdirect.comnih.gov
Core Scaffold Modification (Scaffold Hopping): The pyrimidine-4-ol core is a key structural element. Scaffold hopping involves replacing this central ring system with other heterocycles to explore new intellectual property space and potentially improve properties like potency or selectivity. mdpi.comnih.govresearchgate.netnih.gov Potential bioisosteric scaffolds include pyridin-4-one, pyrazolo[1,5-a]pyrimidine, or thieno[3,2-d]pyrimidine systems. mdpi.commdpi.comacs.org This strategy can reveal whether the specific arrangement of hydrogen bond donors and acceptors in the pyrimidine ring is essential for activity.
Functional Group Isosteres:
C4-Hydroxyl Group: The C4-OH group likely acts as a hydrogen bond donor and/or acceptor. It can be replaced with bioisosteres such as an amino group (-NH₂), a thiol group (-SH), or simply a hydrogen atom to assess the importance of this interaction.
Phenoxy Group: The phenoxyethyl side chain can be systematically modified. The phenyl ring can be substituted with various electron-donating or withdrawing groups to probe electronic effects. The ether oxygen can be replaced with sulfur (thiophenoxy) or a methylene group. The entire phenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) or a non-aromatic carbocycle (e.g., cyclohexyl) to investigate the role of aromaticity and specific steric features.
Methyl Group Isosteres: The C2-methyl group can be replaced with other small alkyl groups, a trifluoromethyl group (-CF₃) to alter electronics, or a hydrogen atom to probe for steric or hydrophobic interactions at this position.
These systematic modifications, guided by SAR principles, are fundamental to optimizing the parent compound and understanding its molecular interactions. acs.orgmdpi.comnih.govnih.gov
Table 4: Isosteric and Bioisosteric Modifications for SAR Studies
| Original Group | Isosteric/Bioisosteric Replacement | Rationale |
|---|---|---|
| Pyrimidine-4-ol Scaffold | Pyridin-4-one, Pyrazole, Thieno[3,2-d]pyrimidine | Scaffold Hopping: Explore new chemical space, alter H-bonding patterns. |
| C4-Hydroxyl (-OH) | Amine (-NH₂), Thiol (-SH), Hydrogen (-H) | Probe the role of the hydrogen bond donor/acceptor. |
| Ether Oxygen (-O-) | Thioether (-S-), Methylene (-CH₂-) | Evaluate the importance of the ether linkage and its electronic properties. |
| Phenyl Ring | Substituted Phenyl, Pyridyl, Thienyl, Cyclohexyl | Investigate electronic, steric, and aromaticity requirements. |
| C2-Methyl (-CH₃) | Ethyl (-CH₂CH₃), CF₃, Hydrogen (-H) | Probe for steric and electronic effects at the C2-position. |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol?
Answer:
The synthesis typically involves constructing the pyrimidine core followed by introducing substituents. Key steps include:
- Core Formation : Condensation of urea/thiourea derivatives with β-diketones or β-keto esters under acidic or basic conditions .
- Substituent Introduction : Phenoxyethyl and methyl groups can be added via nucleophilic substitution or coupling reactions. For example, alkylation of a hydroxylated pyrimidine intermediate with 1-phenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and C=N/C=O stretches (1600–1700 cm⁻¹) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods .
- Analgesic Screening : Hot-plate or acetic acid-induced writhing tests in rodent models .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.
Advanced: How can synthetic yields be optimized while minimizing side-product formation?
Answer:
- Reaction Optimization :
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance substitution efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require controlled temperatures (60–80°C) to avoid decomposition.
- Stoichiometry : Maintain a 1.2:1 molar ratio of alkylating agent to pyrimidine intermediate to drive completion .
- Byproduct Mitigation : Monitor reaction progress via TLC and quench excess reagents with aqueous workup.
Advanced: How should researchers address contradictory biological activity data reported in literature?
Answer:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., ibuprofen for COX inhibition) .
- Compound Purity : Verify purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Structural Confirmation : Re-characterize batches using X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomerism .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Substituent Variation : Synthesize analogs with:
- Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., COX-2 inhibition) to identify critical pharmacophores.
Advanced: How to develop a robust HPLC method for quantifying impurities in synthesized batches?
Answer:
- Column : C18 (250 mm × 4.6 mm, 5 µm) with a pre-column filter.
- Mobile Phase : Gradient of 10 mM ammonium acetate (pH 6.5) and acetonitrile (20% → 80% over 25 min) .
- Detection : UV at 254 nm; validate method for linearity (R² > 0.995), LOD (<0.1%), and recovery (98–102%).
Advanced: What stability-indicating studies are essential for ensuring compound integrity during storage?
Answer:
- Forced Degradation : Expose to heat (60°C, 72 hr), UV light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH, 24 hr) .
- Analysis : Monitor degradation via HPLC and LC-MS; identify major degradation products (e.g., hydroxylated or dimerized species).
- Storage Recommendations : Store at –20°C in amber vials under inert atmosphere (N₂) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
